Technical Whitepaper: Synthesis of 2-Amino-2-(2-hydroxy-5-methylphenyl)propanoic Acid
Technical Whitepaper: Synthesis of 2-Amino-2-(2-hydroxy-5-methylphenyl)propanoic Acid
Executive Summary
The target molecule, 2-Amino-2-(2-hydroxy-5-methylphenyl)propanoic acid , represents a specialized class of non-proteinogenic amino acids known as
This guide details a robust, two-stage synthetic route:
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Hydantoin Assembly: Utilization of the Bucherer-Bergs multicomponent reaction to construct the sterically hindered quaternary center.
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Alkaline Hydrolysis: High-temperature ring opening to yield the free amino acid.
This protocol is selected over the Strecker synthesis due to the thermodynamic stability of the hydantoin intermediate, which minimizes reversibility issues common with sterically hindered ketones.
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the imidazolidine-2,4-dione (hydantoin) scaffold. The quaternary carbon at the
Figure 1: Retrosynthetic strategy isolating the ketone precursor via the hydantoin intermediate.
Experimental Protocol
Phase 1: Bucherer-Bergs Cyclization
Objective: Synthesis of 5-(2-hydroxy-5-methylphenyl)-5-methylhydantoin.
Mechanism:
The reaction proceeds via the formation of a cyanohydrin, followed by nucleophilic attack by ammonia (generated in situ), and subsequent carbonylation by
Reagents:
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2'-Hydroxy-5'-methylacetophenone (1.0 eq)
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Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.2 eq)
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Ammonium Carbonate
(3.0 eq) -
Solvent: Ethanol/Water (1:1 v/v)
Procedure:
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Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2'-hydroxy-5'-methylacetophenone (10 mmol) in 20 mL of Ethanol/Water (1:1).
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Addition: Add ammonium carbonate (30 mmol) followed by potassium cyanide (12 mmol). Caution: Perform in a well-ventilated fume hood. KCN is highly toxic.
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Reaction: Heat the mixture to 60°C for 24–48 hours. The solution typically turns from clear to slightly yellow/brown.
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Monitoring: Monitor consumption of the ketone via TLC (Eluent: Hexane/Ethyl Acetate 7:3).
-
Workup:
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Concentrate the mixture under reduced pressure to remove ethanol (approx. half volume).
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Cool the remaining aqueous solution to 0°C.
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Carefully acidify to pH ~2 using 6M HCl. Caution: HCN gas evolution possible; ensure robust ventilation.
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The hydantoin precipitates as a solid. Filter, wash with cold water, and dry.[1]
-
-
Purification: Recrystallize from Ethanol/Water if necessary.
Phase 2: Alkaline Hydrolysis
Objective: Ring opening to yield 2-Amino-2-(2-hydroxy-5-methylphenyl)propanoic acid.
Reagents:
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Hydantoin Intermediate (from Phase 1)[2]
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Sodium Hydroxide (NaOH) (20% aq. solution)
Procedure:
-
Setup: Place the hydantoin (5 mmol) in a steel pressure vessel or a thick-walled glass tube.
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Solvation: Add 15 mL of 20% NaOH (aq).
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Reaction: Seal the vessel and heat to 150°C–160°C for 24 hours. Note: Standard reflux (100°C) is often insufficient for sterically hindered hydantoins.
-
Workup:
-
Isolation: Filter the precipitate, wash with cold water and acetone, and dry under vacuum.
Process Workflow & Logic
The following diagram illustrates the decision logic and critical control points (CCPs) for the synthesis.
Figure 2: Operational workflow highlighting the critical decision point at the TLC check.
Data & Characterization
Expected Analytical Data
The following table summarizes the expected spectral signatures for validation.
| Technique | Parameter | Expected Signal / Observation |
| 1H NMR | Singlet, | |
| Aromatic | Multiplet, | |
| Methyl (Aryl) | Singlet, | |
| IR | Carbonyl | ~1740 cm⁻¹ (COOH), Broad band 3000–3400 cm⁻¹ (NH/OH) |
| Mass Spec | ESI+ | [M+H]+ corresponding to MW 195.22 |
Troubleshooting Guide
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Low Yield in Step 1: If the ketone fails to react due to steric hindrance, add acetamide or DMF as a co-solvent to increase solubility and reaction temperature capability.
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Incomplete Hydrolysis: If the hydantoin persists after 24h, switch from NaOH to
(barium hydroxide) and increase temperature to 170°C. Barium salts can be removed as upon acidification with .
Safety & Compliance
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Cyanide Hazard: KCN produces fatal HCN gas upon contact with acid. All acidification steps must occur in a high-efficiency fume hood. Keep a cyanide antidote kit (amyl nitrite/sodium thiosulfate) immediately accessible.
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Pressure Vessels: Hydrolysis at 160°C generates significant internal pressure. Use rated autoclaves or safety-shielded heavy-wall glass tubes.
References
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Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I). Journal für Praktische Chemie.[2]
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Soroka, M., et al. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction.[2][3][5][6][7][8] Journal of Synthetic Chemistry.[6]
-
Ware, E. (1950). The Chemistry of the Hydantoins.[2][3][5][6][7][8] Chemical Reviews.[2]
-
Ager, D. J., & Fotheringham, I. G. (2000). Methods for the Synthesis of Unnatural Amino Acids.[6][8][9][10] Current Opinion in Drug Discovery & Development.
Sources
- 1. RU2802445C1 - Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Google Patents [patents.google.com]
- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. jsynthchem.com [jsynthchem.com]
- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
